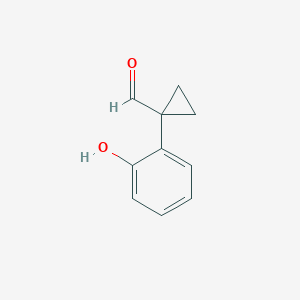
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxyphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-hydroxybenzaldehyde with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale. The choice of reagents and catalysts would be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and hydroxyphenyl compounds:
Cyclopropane derivatives: Cyclopropane, cyclopropanecarboxaldehyde
Hydroxyphenyl compounds: 2-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde
The uniqueness of this compound lies in the combination of the cyclopropane ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61077-33-6 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6H2 |
InChI Key |
HPWMSVRLFVILQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)
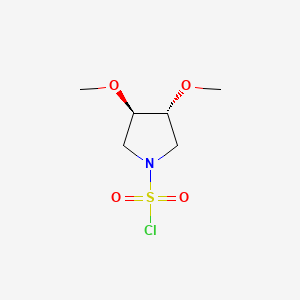

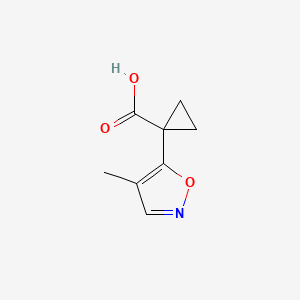
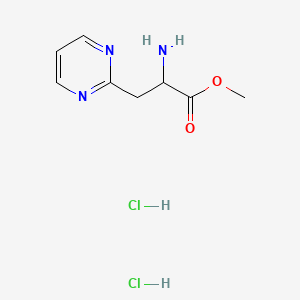
![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)
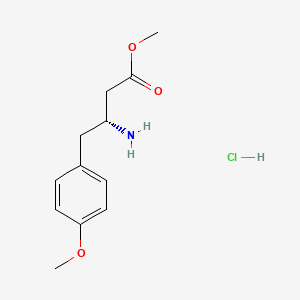
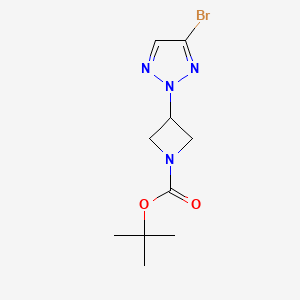
![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
